4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine
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Description
“4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This core is a privileged scaffold for combinatorial library design and drug discovery .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a fused pyrazole and pyrimidine ring forming the core of the molecule . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be complex due to the presence of multiple reactive sites on the molecule. The pyrazolo[1,5-a]pyrimidine core is particularly reactive, allowing for a variety of chemical transformations .Future Directions
The future directions for research on “4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine” and similar compounds are promising. Their significant impact in medicinal chemistry and material science has attracted a great deal of attention . Future research could focus on the development of new synthetic routes and applications of these compounds, particularly in the field of drug discovery .
Mechanism of Action
Target of Action
The primary target of the compound “4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine” is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in the alteration of cell cycle progression, leading to the inhibition of tumor cell growth .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, affecting the downstream effects such as DNA replication and cell division .
Pharmacokinetics
The compound’s efficacy against various cell lines suggests that it has favorable bioavailability .
Result of Action
The compound shows significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It also induces apoptosis within HCT cells . These results align with the compound’s inhibitory activity against CDK2 .
Properties
IUPAC Name |
2,5-dimethyl-7-(piperidin-4-ylmethoxy)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-10-8-14(18-13(16-10)7-11(2)17-18)19-9-12-3-5-15-6-4-12/h7-8,12,15H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSYPWHLSFYNFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2OCC3CCNCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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